(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-6-fluorophenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a chemical compound with a unique structure. It finds applications in scientific research, drug discovery, molecular biology studies, and chemical synthesis. Its molecular formula is C~4~H~2~ClFN~2~ , and its molecular weight is approximately 132.52 g/mol .
Synthesis Analysis
- 5-fluoro-2-amino pyrimidines : These can be synthesized by reacting This compound with various amines in the presence of K~2~CO~3~ , forming C-N bonds .
- 2-chloro-5-(5-fluoropyrimidin-2-yl)benzoic acid : An intermediate compound used in the synthesis of benzamide scaffolds, which act as potent antagonists against P2X7 receptors .
- 5-fluoro-2-cyano pyrimidine : A key intermediate for synthesizing 5-chloro-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine , a potent inhibitor of the JAK2 kinase .
Physical And Chemical Properties Analysis
- Physical Properties :
- Chemical Properties :
Wissenschaftliche Forschungsanwendungen
P2X7 Antagonist Clinical Candidate
The compound has been investigated in the context of P2X7 antagonism, which is relevant for the treatment of mood disorders. A study developed a novel method to synthesize P2X7 antagonists, leading to compounds with robust P2X7 receptor occupancy and potential for phase I clinical trials (Chrovian et al., 2018).
Serotonin Receptor Agonists
Research has been done on developing serotonin receptor agonists with improved oral bioavailability. Fluorine atom incorporation in the beta-position to the amino function in the side chain led to enhanced 5-HT1A agonist activity, indicating potential antidepressant effects (Vacher et al., 1999).
Crystal Structure and DFT Study
Molecular structures of related compounds have been analyzed using density functional theory (DFT) and crystallography, revealing insights into their physicochemical properties (Huang et al., 2021).
Molecular Structure Analysis
The structure of similar compounds has been characterized using spectroscopic techniques and X-ray diffraction, contributing to the understanding of molecular conformation and interactions (Lakshminarayana et al., 2009).
Sodium Channel Blockers and Anticonvulsants
A series of derivatives were synthesized and evaluated for their anticonvulsant activities, showing significant potential as sodium channel blockers and for treating convulsions (Malik & Khan, 2014).
In Vivo Exposure of Poorly Water-Soluble Compounds
Studies have focused on developing formulations for poorly water-soluble compounds, which is crucial for the advancement of such compounds in pharmacological applications (Burton et al., 2012).
Crystal Packing of Heterocyclic Analogues
Research on crystal packing of heterocyclic derivatives has helped understand non-covalent interactions in their supramolecular architectures, important for the design of pharmaceutical compounds (Sharma et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2N3O2/c16-11-2-1-3-12(18)13(11)14(22)21-5-4-10(8-21)23-15-19-6-9(17)7-20-15/h1-3,6-7,10H,4-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBXPQHIFXFTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.